molecular formula C16H17NO4S B2830501 N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 942006-89-5

N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No. B2830501
CAS RN: 942006-89-5
M. Wt: 319.38
InChI Key: VTQWZPLMDFAPLV-UHFFFAOYSA-N
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Description

“N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide” is a chemical compound. Its molecular formula is C21H26N2O5S and it has an average mass of 418.507 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 577.0±60.0 °C at 760 mmHg, and a flash point of 302.8±32.9 °C . It also has a molar refractivity of 110.6±0.4 cm3, a polar surface area of 85 Å2, and a polarizability of 43.9±0.5 10-24 cm3 .

Scientific Research Applications

Green Synthesis Methods

A study highlighted the green and efficient synthesis of sulfonamides, including derivatives similar to N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, using nano-Ru/Fe(3)O(4) as a catalyst. This environmentally benign method facilitates the direct coupling of sulfonamides and alcohols through a domino dehydrogenation-condensation-hydrogenation sequence, showcasing a novel approach to sulfonamide synthesis with high yields and the advantage of catalyst recycling (Shi et al., 2009).

Enzyme Inhibition for Therapeutic Applications

Several studies have investigated the inhibitory effects of sulfonamide derivatives on enzymes like lipoxygenase (LOX) and carbonic anhydrases (CAs), which are implicated in various diseases. For instance, N-substituted derivatives of N-benzyl-4-chlorobenzenesulfonamide exhibited moderate inhibitory effects on LOX, suggesting potential therapeutic applications for inflammatory ailments (Abbasi et al., 2014). Additionally, glycoconjugate benzene sulfonamides, including diverse carbohydrate-triazole tails, were synthesized and showed inhibition of human CA isozymes, particularly hCA IX, which is overexpressed in hypoxic tumors. This indicates a novel class of CA inhibitors with potential cancer therapy applications (Wilkinson et al., 2006).

Antimicrobial Activities

The antibacterial evaluation of 2-(1,3-Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives derived from sulfonamides showed significant activity against various bacterial strains. This underscores the potential of sulfonamide derivatives in developing new antibacterial agents (Siddiqa et al., 2014).

properties

IUPAC Name

N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c18-22(19,17-12-13-5-2-1-3-6-13)14-7-8-15-16(11-14)21-10-4-9-20-15/h1-3,5-8,11,17H,4,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQWZPLMDFAPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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